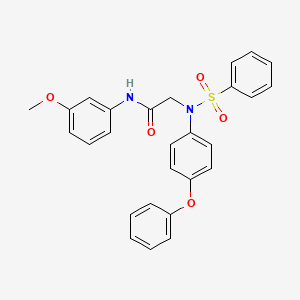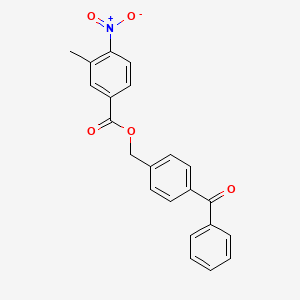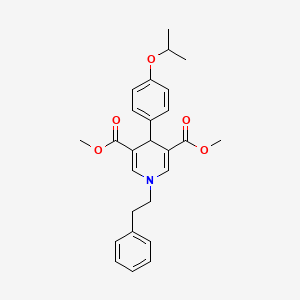
4-nitrophenyl 4-(1-piperidinylsulfonyl)benzoate
描述
4-nitrophenyl 4-(1-piperidinylsulfonyl)benzoate, commonly known as NPPB, is a chemical compound that has been extensively studied for its biochemical and physiological effects. It is a potent inhibitor of chloride channels and has been used in various scientific research applications.
作用机制
NPPB acts as a potent inhibitor of chloride channels by binding to the channel pore and blocking the movement of chloride ions. This leads to a decrease in the membrane potential and the inhibition of chloride ion transport across the cell membrane. The exact mechanism of NPPB action on chloride channels is still not fully understood and requires further investigation.
Biochemical and Physiological Effects:
NPPB has been shown to have various biochemical and physiological effects. It has been shown to inhibit the contraction of smooth muscle cells, leading to relaxation of the muscles. It also inhibits the secretion of chloride ions in the airways, leading to decreased mucus production. NPPB has been shown to have anti-inflammatory effects and has been used in the treatment of inflammatory bowel disease.
实验室实验的优点和局限性
NPPB has several advantages for lab experiments. It is a potent inhibitor of chloride channels and has been extensively used to study the role of chloride channels in various physiological processes. It is also highly specific and does not affect other ion channels. However, NPPB has some limitations. It is a toxic compound and requires careful handling. It can also affect other cellular processes, leading to off-target effects.
未来方向
There are several future directions for the study of NPPB. One direction is to investigate the exact mechanism of NPPB action on chloride channels. Another direction is to study the effects of NPPB on other ion channels and cellular processes. NPPB has also been shown to have anti-inflammatory effects, and further research is needed to explore its potential therapeutic applications in inflammatory diseases. Additionally, the development of more specific and less toxic chloride channel inhibitors can be a future direction for the study of chloride channels.
Conclusion:
In conclusion, NPPB is a potent inhibitor of chloride channels that has been extensively studied for its biochemical and physiological effects. It has been used in various scientific research applications and has shown potential therapeutic applications in inflammatory diseases. Although it has some limitations, NPPB has several advantages for lab experiments and has opened up new avenues for the study of chloride channels. Further research is needed to explore its full potential and develop more specific and less toxic chloride channel inhibitors.
科学研究应用
NPPB has been extensively used in scientific research to study the role of chloride channels in various physiological processes. It has been shown to inhibit chloride channels in smooth muscle cells, leading to relaxation of the muscles. This property of NPPB has been utilized to study the effects of chloride channel inhibition in various tissues such as the gastrointestinal tract, urinary bladder, and airways.
属性
IUPAC Name |
(4-nitrophenyl) 4-piperidin-1-ylsulfonylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O6S/c21-18(26-16-8-6-15(7-9-16)20(22)23)14-4-10-17(11-5-14)27(24,25)19-12-2-1-3-13-19/h4-11H,1-3,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYGWBENJKIZGCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{2-[4-(benzyloxy)phenoxy]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3609029.png)

![2-fluoro-N-({5-[(2-oxo-2-phenylethyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B3609035.png)


![2-fluorobenzyl 3-{[(4-methylphenyl)sulfonyl]methyl}benzoate](/img/structure/B3609058.png)
![bis[2-chloro-1-(chloromethyl)ethyl] [[(aminocarbonyl)oxy](4-nitrophenyl)methyl]phosphonate](/img/structure/B3609074.png)
![2-methyl-3-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid](/img/structure/B3609087.png)
![2-[(2,6-dichlorobenzyl)thio]-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B3609089.png)
![2-({5-[(2,6-dimethylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B3609096.png)
![N-(3-bromophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B3609100.png)
![N-{[5-({2-[(3-bromophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3,4-dichlorobenzamide](/img/structure/B3609102.png)
![2-[4-allyl-5-({2-[(3-fluorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B3609111.png)
